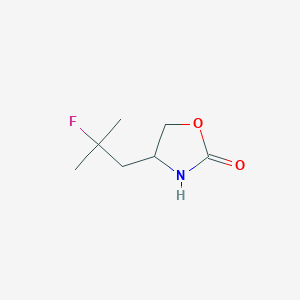![molecular formula C18H36N4O6 B12316416 tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate;tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate](/img/structure/B12316416.png)
tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate;tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate: and tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate are stereoisomers of a compound that features a tert-butyl carbamate group attached to an aminooxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate and tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminooxolane precursor. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for these compounds are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy.
Chemical Reactions Analysis
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbamate group can produce the corresponding amine.
Scientific Research Applications
These compounds have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: They can be used as building blocks for the synthesis of biologically active compounds.
Industry: They are used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of these compounds depends on their specific application. In drug development, for example, the carbamate group can be hydrolyzed in vivo to release the active amine, which can then interact with its molecular target. The pathways involved in these processes often include enzymatic hydrolysis and subsequent interaction with receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate
- tert-butyl N-[(3R,4R)-4-aminooxolan-3-yl]carbamate
- tert-butyl (3S,4S)-4-methylpyrrolidin-3-ylcarbamate
Uniqueness
The uniqueness of tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate and tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate lies in their specific stereochemistry, which can influence their reactivity and interactions with biological targets. This makes them valuable in the development of stereoselective synthesis methods and in the study of stereochemistry in biological systems.
Properties
Molecular Formula |
C18H36N4O6 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate;tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate |
InChI |
InChI=1S/2C9H18N2O3/c2*1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h2*6-7H,4-5,10H2,1-3H3,(H,11,12)/t2*6-,7+/m10/s1 |
InChI Key |
MXNMDKXYUOENDT-RMHGRBOHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC[C@H]1N.CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1N.CC(C)(C)OC(=O)NC1COCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B12316342.png)

![(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B12316351.png)
![[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B12316354.png)
![2-[5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl]acetonitrile](/img/structure/B12316357.png)

![1H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,2-amino-4,7-dihydro-4-oxo-7-b-D-ribofuranosyl-](/img/structure/B12316363.png)
![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-methylbut-2-enoate](/img/structure/B12316368.png)
![3-[(4-Cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B12316373.png)
![3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12316388.png)



![[4-(Oxolan-2-ylmethoxy)phenyl]methanamine](/img/structure/B12316394.png)
